2-Bromo-6-(piperidine-1-carbonyl)pyridine
Overview
Description
2-Bromo-6-(piperidine-1-carbonyl)pyridine is an organic compound that belongs to the class of pyridines, which are nitrogen-containing heterocycles. This compound is characterized by the presence of a bromine atom at the 2-position and a piperidine-1-carbonyl group at the 6-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that pyridine derivatives have been used in various chemical reactions, such as the suzuki–miyaura coupling
Mode of Action
Compounds with similar structures have been reported to exhibit significant activity against multidrug-resistant tuberculosis (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interactions between this compound and its targets, leading to these effects, are yet to be elucidated.
Biochemical Pathways
Imidazo[1,2-a]pyridine analogues, which share structural similarities with this compound, have been reported to exhibit significant activity against mdr-tb and xdr-tb . The specific pathways and downstream effects influenced by this compound require further investigation.
Result of Action
Compounds with similar structures have been reported to exhibit significant activity against mdr-tb and xdr-tb
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-(piperidine-1-carbonyl)pyridine typically involves the bromination of 6-(piperidine-1-carbonyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar bromination reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(piperidine-1-carbonyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
Substitution: Formation of 2-substituted-6-(piperidine-1-carbonyl)pyridine derivatives.
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary amines.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
2-Bromo-6-(piperidine-1-carbonyl)pyridine is used in various fields of scientific research:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Industry: Used in the development of agrochemicals and materials science.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-6-(piperidine-1-carbonyl)pyridine: Similar structure but with a chlorine atom instead of bromine.
2-Fluoro-6-(piperidine-1-carbonyl)pyridine: Contains a fluorine atom at the 2-position.
2-Iodo-6-(piperidine-1-carbonyl)pyridine: Contains an iodine atom at the 2-position.
Uniqueness
2-Bromo-6-(piperidine-1-carbonyl)pyridine is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling. The bromine atom also influences the compound’s reactivity and interaction with biological targets, making it a valuable compound in various research applications.
Properties
IUPAC Name |
(6-bromopyridin-2-yl)-piperidin-1-ylmethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O/c12-10-6-4-5-9(13-10)11(15)14-7-2-1-3-8-14/h4-6H,1-3,7-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTXCPMSJSLVCCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=NC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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